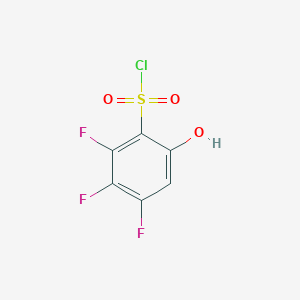

2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

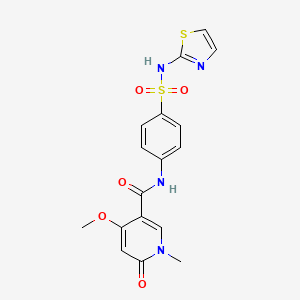

2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF3O3S and a molecular weight of 246.59 . It is a compound of interest in various fields of research .

Molecular Structure Analysis

The molecular structure of 2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride consists of a benzene ring substituted with three fluorine atoms, a hydroxy group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C6H2ClF3O3S/c7-14(12,13)6-3(11)1-2(8)4(9)5(6)10/h1,11H .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride include a molecular weight of 246.59 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Electrocatalytic Fluorination

2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride's derivatives, such as organosulfur compounds, have been successfully used in electrochemical fluorination. This process, performed in an undivided cell under constant current conditions, yields fluorinated compounds with moderate to good efficiency. The recyclability of polystyrene-supported iodobenzene, used in this context, highlights the potential for sustainable chemical synthesis processes (Sawamura et al., 2010).

Activation of Hydroxyl Groups

Compounds related to 2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, demonstrate significant utility in activating hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biological molecules to various solid supports, maintaining the biological function of the attached entities. This method has potential applications in bioselective separations and therapeutic interventions (Chang et al., 1992).

Chemoselective Arylation

Chemoselective arylations, particularly involving CF3 groups attached to aromatic rings, can be efficiently achieved through reactions mediated by compounds like AlCl3. This process results in the transformation of trifluoromethyl groups into diarylhydroxymethyl groups, showcasing the versatility of sulfonyl chloride derivatives in synthetic organic chemistry (Okamoto et al., 2010).

Electrostatic Activation in SNAr Reactions

Derivatives of 2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, have been utilized to electrostatically activate substrates for nucleophilic aromatic substitution (SNAr) reactions. This approach allows for such reactions to occur under milder conditions than typically required, opening new pathways for synthesizing pharmaceutically relevant compounds (Weiss & Pühlhofer, 2001).

Trifluoromethylthiolation of Heteroaromatic Compounds

In the context of regioselective C-H trifluoromethylthiolation, derivatives like 2,4-dinitrobenzenesulfonyl chloride have played a crucial role as additives. This process, which targets six-membered heteroaromatic compounds, exemplifies the functional group tolerance and scalability of reactions involving sulfonyl chloride derivatives (Muta et al., 2019).

properties

IUPAC Name |

2,3,4-trifluoro-6-hydroxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O3S/c7-14(12,13)6-3(11)1-2(8)4(9)5(6)10/h1,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYKHNWUOMZGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)S(=O)(=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trifluoro-6-hydroxybenzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2971941.png)

![1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971948.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/no-structure.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2971950.png)

![2-(4-chlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2971952.png)

![N-(4-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2971954.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2971957.png)

![1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-methylimidazolidin-2-one](/img/structure/B2971960.png)